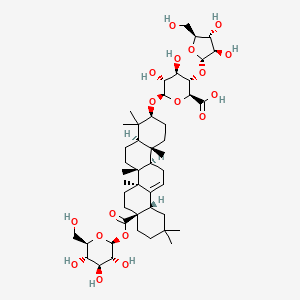

Araloside A

Description

Propriétés

IUPAC Name |

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-33(55)30(52)28(50)23(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)31(53)35(36(64-40)37(57)58)63-38-32(54)29(51)24(20-49)60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSFNXMDCOFFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(O7)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7518-22-1 | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213 - 215 °C | |

| Record name | Araloside A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034535 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Araloside A from Aralia elata: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside A, a triterpenoid saponin first identified in the root bark of Aralia elata, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. The guide summarizes key quantitative data and elucidates its mechanism of action through relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Biological Activity

This compound was first isolated from the root bark of Aralia elata during a bioassay-guided separation aimed at identifying the plant's anti-ulcer constituents.[1] It is an oleanolic acid glycoside and is also known by the synonym Chikusetsusaponin IV. Subsequent studies have revealed a broader spectrum of biological activities, including anti-inflammatory and anti-cancer properties. In the context of cancer, this compound has been shown to induce apoptosis in human kidney cancer cell lines by modulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

Quantitative Data

The concentration of this compound can vary depending on the part of the Aralia elata plant and the time of harvest. While specific extraction yields and purity percentages from the root bark are not extensively reported in the available literature, studies have quantified its presence in the leaves.

| Plant Part | Compound | Concentration (mg/g) | Analytical Method |

| Leaves | This compound | 12.90 | HPLC |

This data represents the maximum content found during a specific harvesting period and may vary.

Experimental Protocols: Isolation of Saponins from Aralia elata Root Bark

The following is a representative, detailed protocol for the isolation of oleanolic acid saponins, structurally similar to this compound, from the root bark of Aralia elata. This method is adapted from the work of Song et al. (2000).

Extraction

-

Maceration: Air-dried and powdered root bark of Aralia elata is extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

Suspension: The crude methanol extract is suspended in water.

-

Defatting: The aqueous suspension is washed successively with petroleum ether and chloroform to remove lipids and other nonpolar compounds.

-

Saponin Extraction: The remaining aqueous layer is then extracted with water-saturated n-butanol. The butanol layer, containing the saponins, is collected and concentrated under reduced pressure.

Chromatographic Separation

-

Silica Gel Column Chromatography: The butanol-soluble fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform-methanol-water, starting with a more nonpolar mobile phase and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Column Chromatography: Fractions containing compounds of interest are further purified by reversed-phase (e.g., C18) column chromatography. Elution is typically performed with a gradient of methanol-water.

-

High-Performance Liquid Chromatography (HPLC): Final purification of individual saponins is achieved by preparative HPLC on a reversed-phase column.

Characterization

The structure of the isolated compounds is determined by spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical and Spectroscopic Data

Representative ¹H and ¹³C NMR Data for an Oleanolic Acid Saponin from Aralia elata

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| Aglycone | ||

| 1 | 38.8 | Not reported |

| 2 | 26.7 | Not reported |

| 3 | 88.5 | 3.34 (dd) |

| 4 | 39.7 | Not reported |

| 5 | 55.9 | Not reported |

| 12 | 122.8 | 5.59 (br s) |

| 13 | 144.1 | Not reported |

| 16 | 74.2 | 5.31 (br s) |

| 18 | 48.0 | 3.51 (dd) |

| 23 | 28.2 | 1.26 (s) |

| 24 | 16.9 | 0.96 (s) |

| 25 | 15.7 | 0.87 (s) |

| 26 | 17.6 | 1.12 (s) |

| 27 | 23.7 | 1.84 (s) |

| 28 | 175.9 | Not reported |

| 29 | 33.2 | 0.99 (s) |

| 30 | 23.7 | 1.02 (s) |

| Sugar Moieties | ||

| Ara-1' | 107.0 | 4.73 |

| Glc-1'' | 105.9 | 5.39 |

| Glc-1''' | 95.8 | 6.33 |

Data is for a representative oleanolic acid saponin and not this compound itself. Chemical shifts are in ppm.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells. One of the proposed mechanisms involves the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation. Inhibition of this pathway can lead to a downstream decrease in the phosphorylation of pro-apoptotic proteins and an increase in the expression of pro-apoptotic factors like Bax, ultimately leading to programmed cell death.

Experimental Workflow for Saponin Isolation

The isolation of this compound and other saponins from Aralia elata follows a multi-step process involving extraction, partitioning, and chromatographic purification.

References

An In-depth Technical Guide to the Physicochemical Properties of Araloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside A, a triterpenoid saponin, is a key bioactive constituent isolated from the root bark of Aralia elata and other related species.[1][2] Also known as Chikusetsusaponin IV, it has garnered significant attention within the scientific community for its diverse pharmacological activities.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physicochemical Properties of this compound

This compound is a white crystalline powder.[4] Its fundamental physicochemical characteristics are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₇H₇₄O₁₈ | [3] |

| Molecular Weight | 927.08 g/mol | [2] |

| CAS Number | 7518-22-1 | [4] |

| Appearance | White crystalline powder | [4] |

| IUPAC Name | α-L-Arabinofuranosyl-(1→4)-[28-(β-D-glucopyranosyloxy)-28-oxoolean-12-en-3β-yl β-D-glucopyranosiduronic acid] | [3] |

| Synonyms | Chikusetsusaponin IV, Chikusetsusaponin 4, Oleanoside E | [3] |

| Solubility | Soluble in DMSO, methanol, and ethanol. Soluble in PBS (pH 7.2) at 5 mg/mL. | [4] |

| Storage and Stability | Store at 0°C for short-term and -20°C for long-term use in a desiccated state. Stable for at least one year when stored at -20°C. |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory, pro-apoptotic, and gastroprotective effects. These activities are mediated through the modulation of specific cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

This compound has been shown to exert potent anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines and mediators. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been observed to decrease the phosphorylation of NF-κB p65 and IκBα, thereby preventing NF-κB activation.[2]

References

- 1. Gastroprotective effect of this compound on ethanol- and aspirin-induced gastric ulcer in mice: involvement of H+/K+-ATPase and mitochondrial-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 7518-22-1 [chemicalbook.com]

Araloside A's Core Mechanism of Action in Gastric Ulcer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside A, a triterpenoid saponin isolated from the root bark of Aralia elata, has demonstrated significant gastroprotective effects against gastric ulcers. This technical guide delineates the core mechanism of action of this compound, focusing on its role in inhibiting gastric acid secretion and preventing gastric mucosal cell apoptosis through the mitochondrial-mediated signaling pathway. This document provides an in-depth analysis of the signaling cascades, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.

Introduction

Gastric ulcer is a prevalent gastrointestinal disorder characterized by mucosal damage resulting from an imbalance between aggressive factors (e.g., gastric acid, pepsin, reactive oxygen species) and protective mechanisms (e.g., mucus-bicarbonate barrier, prostaglandins, mucosal blood flow). This compound has emerged as a promising natural compound for the treatment of gastric ulcers, exhibiting potent anti-ulcer activity in various preclinical models.[1] Its multifaceted mechanism of action targets key pathological processes in ulcer formation.

Core Mechanisms of Action

The gastroprotective effect of this compound is primarily attributed to two core mechanisms: the inhibition of the proton pump (H+/K+-ATPase) and the modulation of the mitochondrial-mediated apoptotic pathway in gastric mucosal cells.[2][3]

Inhibition of H+/K+-ATPase Activity

This compound directly contributes to the reduction of gastric acid secretion by inhibiting the H+/K+-ATPase, the proton pump responsible for the final step in acid production by parietal cells.[2][3] This action leads to an increase in gastric pH, thereby reducing the aggressive acidic environment and promoting ulcer healing.[4]

Attenuation of Mitochondrial-Mediated Apoptosis

This compound exerts a profound anti-apoptotic effect on gastric mucosal cells, preserving the integrity of the gastric lining. This is achieved through the modulation of the intrinsic (mitochondrial) apoptotic pathway.[2]

The key molecular events include:

-

Upregulation of Bcl-2: this compound increases the expression of the anti-apoptotic protein Bcl-2.

-

Downregulation of Bax: It concurrently decreases the expression of the pro-apoptotic protein Bax. This shifts the Bcl-2/Bax ratio in favor of cell survival.[2]

-

Inhibition of Cytochrome c Release: By stabilizing the mitochondrial membrane, this compound prevents the release of cytochrome c from the mitochondria into the cytoplasm.[2]

-

Suppression of the Apoptosome Formation: The reduced cytoplasmic cytochrome c levels inhibit the formation of the apoptosome, a complex formed with Apaf-1 and pro-caspase-9.

-

Inhibition of Caspase Activation: Consequently, the activation of caspase-9 and the downstream executioner caspase-3 is significantly inhibited.[2]

-

Prevention of PARP-1 Cleavage: The inhibition of caspase-3 prevents the cleavage of Poly(ADP-ribose) polymerase-1 (PARP-1), a key DNA repair enzyme, thereby preventing DNA damage and cell death.[2]

Quantitative Data from Preclinical Studies

The efficacy of this compound in mitigating gastric ulcer has been quantified in various preclinical models. The following tables summarize key findings from a study using an ethanol- and aspirin-induced gastric ulcer model in mice.[2]

Table 1: Effect of this compound on Gastric Secretion and Mucosal Protection

| Parameter | Model Group | Omeprazole (20 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |

| Ulcer Index | 85.4 ± 7.2 | 25.1 ± 3.5 | 62.3 ± 5.8 | 45.7 ± 4.1 | 30.2 ± 3.9 |

| Inhibition Rate (%) | - | 70.6 | 27.1 | 46.5 | 64.6 |

| Gastric Juice Volume (mL) | 0.85 ± 0.12 | 0.42 ± 0.08 | 0.68 ± 0.10 | 0.55 ± 0.09 | 0.46 ± 0.07 |

| Gastric Acidity (mol/L) | 0.08 ± 0.01 | 0.04 ± 0.01 | 0.07 ± 0.01 | 0.06 ± 0.01 | 0.05 ± 0.01 |

| Gastric Mucosal Blood Flow (mL/min/g) | 1.2 ± 0.2 | 2.5 ± 0.3 | 1.6 ± 0.2 | 2.0 ± 0.3 | 2.3 ± 0.3 |

| Gastric Binding Mucus (mg/g tissue) | 15.2 ± 2.1 | 28.9 ± 3.4 | 19.8 ± 2.5 | 23.5 ± 2.9 | 26.7 ± 3.1 |

| H+/K+-ATPase Activity (μmol Pi/mg prot/h) | 18.5 ± 2.3 | 8.2 ± 1.5 | 15.1 ± 1.9 | 12.4 ± 1.7 | 9.8 ± 1.6 |

*p < 0.05 compared to the model group.

Table 2: Effect of this compound on Apoptotic Markers

| Parameter | Model Group | Omeprazole (20 mg/kg) | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |

| Bcl-2 mRNA Expression (relative to control) | 0.4 ± 0.05 | 0.8 ± 0.09 | 0.5 ± 0.06 | 0.6 ± 0.07 | 0.7 ± 0.08 |

| Bax mRNA Expression (relative to control) | 2.5 ± 0.3 | 1.2 ± 0.2 | 2.1 ± 0.3 | 1.7 ± 0.2 | 1.4 ± 0.2 |

| Bcl-2/Bax Ratio | 0.16 | 0.67 | 0.24 | 0.35 | 0.50 |

| Caspase-9 Activity (U/mg prot) | 3.2 ± 0.4 | 1.5 ± 0.2 | 2.7 ± 0.3 | 2.1 ± 0.3 | 1.7 ± 0.2 |

| Caspase-3 Activity (U/mg prot) | 4.5 ± 0.5 | 2.1 ± 0.3 | 3.8 ± 0.4 | 3.0 ± 0.4 | 2.4 ± 0.3 |

*p < 0.05 compared to the model group.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to the action of this compound.

Caption: Signaling pathway of this compound in gastric mucosal protection.

Caption: Experimental workflow for evaluating this compound's gastroprotective effect.

Detailed Experimental Protocols

Animal Model of Gastric Ulcer

-

Animals: Male Kunming mice (18-22 g) are used. They are housed under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.

-

Grouping and Dosing: Mice are randomly divided into a control group, a model group, a positive control group (Omeprazole, 20 mg/kg), and this compound treatment groups (10, 20, and 40 mg/kg). The respective treatments are administered orally once daily for 7 consecutive days. The control and model groups receive the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

-

Ulcer Induction: On the 7th day, 4 hours after the final administration, all groups except the control group are given an intragastric gavage of 80% ethanol containing 15 mg/mL aspirin (10 mL/kg body weight) to induce gastric ulcers.

-

Sample Collection: One hour after ulcer induction, mice are euthanized. Stomachs are immediately excised, opened along the greater curvature, and rinsed with cold saline.

Macroscopic Ulcer Evaluation

-

The stomachs are photographed, and the ulcerated areas are measured using image analysis software.

-

The ulcer index is calculated based on the sum of the lengths of the lesions in each stomach.

-

The percentage of ulcer inhibition is calculated using the formula: [(Ulcer Index_model - Ulcer Index_treated) / Ulcer Index_model] * 100.

Biochemical Assays

-

Gastric Juice Analysis: Gastric contents are collected and centrifuged. The supernatant volume is measured, and the acidity is determined by titration with 0.1 N NaOH.

-

H+/K+-ATPase Activity Assay: The gastric mucosa is scraped, homogenized, and the H+/K+-ATPase activity is measured using a commercially available kit that quantifies the amount of inorganic phosphate (Pi) released from ATP.

-

Gastric Mucus Determination: The gastric wall is weighed, and the adherent mucus is gently scraped. The mucus is then quantified using the Alcian blue binding method.

Molecular Biology Assays

-

RNA Extraction and Real-Time PCR (RT-PCR): Total RNA is extracted from gastric mucosal tissue using TRIzol reagent. cDNA is synthesized, and RT-PCR is performed to quantify the mRNA expression levels of Bcl-2, Bax, caspase-9, and caspase-3. GAPDH is used as an internal control.

-

Western Blot Analysis: Total protein is extracted from the gastric mucosa. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and PARP-1. After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) kit.

Histopathological Examination

-

Stomach tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

-

The sections are stained with hematoxylin and eosin (H&E) for morphological evaluation of gastric mucosal damage, including edema, hemorrhage, and inflammatory cell infiltration.

Conclusion

This compound demonstrates a robust gastroprotective effect through a dual mechanism of action involving the suppression of gastric acid secretion via H+/K+-ATPase inhibition and the attenuation of gastric mucosal cell death by modulating the mitochondrial-mediated apoptotic pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development, facilitating further investigation into the therapeutic potential of this compound for the treatment of gastric ulcers.

References

- 1. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage [mdpi.com]

- 2. Gastroprotective and ulcer-healing activity of oleanolic acid derivatives: in vitro-in vivo relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of NRF2 in protection of the gastrointestinal tract against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanolic Acid Activates Nrf2 and Protects from Acetaminophen Hepatotoxicity via Nrf2-Dependent and Nrf2-independent Processes - PMC [pmc.ncbi.nlm.nih.gov]

Araloside A: A Deep Dive into its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Araloside A, a triterpenoid saponin, has emerged as a compound of significant interest in the field of inflammation research. This technical guide synthesizes the current scientific knowledge on the anti-inflammatory effects of this compound, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular signaling pathways.

In Vitro Anti-inflammatory Activity of this compound

This compound has demonstrated notable anti-inflammatory properties across various in vitro models. Its effects are primarily characterized by the inhibition of key pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibits a concentration-dependent inhibition of nitric oxide (NO) production. This inhibitory effect is crucial as excessive NO production is a hallmark of inflammatory responses.

| Concentration of this compound | Inhibition of NO Production (%) | Cell Line |

| 50 µM | 2.8% | RAW 264.7 |

| 100 µM | 11.7% | RAW 264.7 |

| 500 µM | Significant inhibition to below basal levels | RAW 264.7 |

Modulation of Inflammatory Mediators in Rheumatoid Arthritis Models

Studies utilizing the human rheumatoid arthritis fibroblast-like synoviocyte cell line, MH7A, have revealed that this compound can concentration-dependently curb the production of several key inflammatory molecules, including interleukin-6 (IL-6), interleukin-8 (IL-8), prostaglandin E2 (PGE2), and nitric oxide.[1]

| Inflammatory Mediator | Effect of this compound | Cell Line |

| Interleukin-6 (IL-6) | Concentration-dependent inhibition | MH7A |

| Interleukin-8 (IL-8) | Concentration-dependent inhibition | MH7A |

| Prostaglandin E2 (PGE2) | Concentration-dependent inhibition | MH7A |

| Nitric Oxide (NO) | Concentration-dependent inhibition | MH7A |

In Vivo Anti-inflammatory Efficacy of this compound

The anti-inflammatory potential of this compound has been corroborated in a preclinical animal model of sepsis-induced acute lung injury (ALI).

Sepsis-Induced Acute Lung Injury in Mice

In a mouse model where sepsis-induced ALI was triggered by either lipopolysaccharide (LPS) administration or cecal ligation and puncture (CLP), simultaneous administration of this compound resulted in a significant reduction in serum levels of inflammatory cytokines.[2] This intervention ameliorated the pathological features of ALI, including impaired barrier integrity and cellular apoptosis, and ultimately increased the survival rate of the septic mice.[2]

Molecular Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of specific signaling pathways. The primary mechanism identified to date involves the inhibition of the NF-κB pathway. More recent evidence also points to the involvement of the PHD2/HIF-1α signaling axis in macrophages.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound in rheumatoid arthritis fibroblast-like synoviocytes are attributed to its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1] This is a critical finding, as NF-κB is a master regulator of inflammatory gene expression.

Modulation of the PHD2/HIF-1α Signaling Pathway

In the context of sepsis-induced ALI, this compound was found to restore the prolyl hydroxylase domain protein 2 (PHD2)/hypoxia-inducible factor-1α (HIF-1α) signaling pathway in macrophages.[2] This action inhibits the activation of pro-inflammatory macrophages, thereby ameliorating lung inflammation.[2]

Experimental Protocols

This section provides an overview of the methodologies employed in the key experiments cited in this guide.

Cell Culture

-

RAW 264.7 Macrophages: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

MH7A Synoviocytes: This cell line is maintained in RPMI-1640 medium containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere with 5% CO2 at 37°C.

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

Cytokine and Prostaglandin E2 Measurement (ELISA)

-

Culture MH7A cells in appropriate plates.

-

Treat the cells with different concentrations of this compound.

-

Collect the cell culture supernatants.

-

Quantify the concentrations of IL-6, IL-8, and PGE2 in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Briefly, add supernatants to wells pre-coated with a capture antibody.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate and measure the resulting color change, which is proportional to the amount of the analyte.

-

Calculate the concentrations based on a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

-

Treat MH7A cells with this compound and/or an inflammatory stimulus.

-

Lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

-

Determine the protein concentration using a suitable assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 and IκBα overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Sepsis-Induced Acute Lung Injury (ALI) Model

-

Induction of ALI:

-

LPS Model: Administer LPS to C57BL/6 mice via intratracheal or intraperitoneal injection.

-

CLP Model: Perform cecal ligation and puncture (CLP) on C57BL/6 mice.

-

-

Treatment: Administer this compound to the mice simultaneously with the induction of sepsis.

-

Assessment:

-

Monitor survival rates.

-

Collect blood samples to measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Harvest lung tissue for histopathological analysis to assess lung injury, including barrier integrity and apoptosis.

-

Isolate bone marrow-derived macrophages (BMDMs) for in vitro studies on macrophage activation.

-

Future Directions

While the current body of research provides a strong foundation for the anti-inflammatory potential of this compound, further investigations are warranted. Specifically, future studies should focus on:

-

Determining the precise IC50 values for the inhibition of various inflammatory mediators to allow for more direct comparisons with other anti-inflammatory compounds.

-

Elucidating the potential role of this compound in modulating other key inflammatory signaling pathways, such as the MAPK and NLRP3 inflammasome pathways, for which direct evidence is currently lacking.

-

Expanding the in vivo evaluation of this compound in other well-established animal models of inflammation, such as carrageenan-induced paw edema and collagen-induced arthritis, to broaden our understanding of its therapeutic potential across different inflammatory conditions.

References

Araloside A: A Comprehensive Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside A, also known as Chikusetsusaponin IV, is a triterpenoid saponin of the oleanane type, first isolated from the root bark of Aralia elata SEEM. It has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-ulcer, anti-inflammatory, and renin-inhibitory effects. This technical guide provides an in-depth overview of the structural elucidation and characterization of this compound, detailing the experimental protocols and spectroscopic data that have been pivotal in defining its molecular architecture.

Isolation and Purification

The isolation of this compound from the root bark of Aralia elata is a multi-step process involving extraction and chromatographic separation. While specific protocols may vary, a general workflow is outlined below.

Experimental Protocol: Isolation and Purification of this compound

-

Extraction:

-

Air-dried and powdered root bark of Aralia elata is extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol. The saponin fraction, including this compound, is typically enriched in the n-butanol fraction.

-

-

Chromatographic Separation:

-

The n-butanol fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of chloroform-methanol-water in increasing polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC), visualizing with a spray reagent such as 10% sulfuric acid in ethanol followed by heating.

-

Fractions containing this compound are combined and further purified by repeated column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Araloside A: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside A, a prominent oleanane-type triterpenoid saponin, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a focus on quantitative data. It further details the experimental protocols for its extraction, isolation, and quantification, designed to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. This document adheres to stringent standards for data presentation and methodological detail, including a visual representation of the isolation workflow.

Natural Sources and Distribution of this compound

This compound is predominantly found within the plant kingdom, specifically in species belonging to the Araliaceae family. Its distribution within these plants can vary significantly between different organs and is influenced by factors such as the geographic origin and the time of harvest.

Primary Botanical Sources

The principal sources of this compound are species of the genus Aralia. The most frequently cited sources in scientific literature are:

-

Aralia elata (Miq.) Seem. : Commonly known as the Japanese angelica tree, this species is a well-documented source of this compound.[1] The root bark, in particular, is reported to be rich in this compound.[2][3] The leaves of A. elata also contain this compound, with the concentration varying depending on the harvesting period.

-

Aralia taibaiensis Z.Z.Wang & H.C.Zheng : The root bark of this species has been shown to be a significant source of this compound.[4]

Other reported plant sources for this compound include:

-

Panax pseudoginseng

-

Caragana sinica

Quantitative Distribution

The concentration of this compound varies considerably among different plant species and tissues. The following table summarizes the available quantitative data from scientific studies.

| Plant Species | Plant Part | Extraction Method | This compound Content (mg/g dry weight) | Reference |

| Aralia taibaiensis | Root Bark | Ultrasound-Assisted Extraction (UAE) | 32.679 ± 0.137 | [4] |

| Aralia taibaiensis | Root Bark | Hot Reflux Extraction (HRE) | 29.844 ± 0.242 | [4] |

| Aralia elata | Leaves (Harvested June 9th) | High-Performance Liquid Chromatography (HPLC) | 12.90 |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

Extraction of this compound

2.1.1. Ultrasound-Assisted Extraction (UAE) from Aralia taibaiensis Root Bark

This protocol is optimized for the efficient extraction of total saponins, including this compound, from the root bark of Aralia taibaiensis.[4]

-

Plant Material Preparation : Air-dry the root bark of Aralia taibaiensis and grind it into a fine powder.

-

Extraction Parameters :

-

Solvent : 73% Ethanol in water

-

Solid-to-Liquid Ratio : 1:16 (g/mL)

-

Ultrasound Time : 34 minutes

-

Ultrasound Temperature : 61°C

-

-

Procedure :

-

Combine the powdered root bark with the 73% ethanol solution in a suitable vessel.

-

Place the vessel in an ultrasonic bath set to the specified temperature.

-

Apply ultrasonic treatment for 34 minutes.

-

After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

-

Collect the supernatant containing the crude extract.

-

The crude extract can then be concentrated under reduced pressure for further isolation or analysis.

-

Bioassay-Guided Isolation of this compound

This is a general and effective strategy to isolate bioactive compounds like this compound.[2] The process involves a stepwise fractionation of the crude extract, with each fraction being tested for a specific biological activity (e.g., anti-ulcer, anti-cancer) to guide the purification process.

-

Initial Extraction : Prepare a crude extract from the desired plant material (e.g., Aralia elata root bark) using a suitable solvent such as methanol or ethanol.

-

Solvent Partitioning :

-

Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Test each fraction for the target biological activity.

-

-

Chromatographic Fractionation :

-

Subject the most active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform-methanol).

-

Collect the eluate in multiple fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Test the collected fractions for biological activity to identify those containing the active compound(s).

-

-

Purification :

-

Pool the active fractions and subject them to further chromatographic purification steps. This may include repeated silica gel chromatography, Sephadex LH-20 column chromatography, or preparative High-Performance Liquid Chromatography (HPLC).

-

The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of this compound in complex matrices.

-

Sample Preparation :

-

Prepare a methanolic extract of the plant material.

-

For biological samples (e.g., plasma, tissue homogenates), perform a protein precipitation step by adding cold acetonitrile (typically 3 volumes of acetonitrile to 1 volume of sample).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further cleaned up using Solid-Phase Extraction (SPE).

-

-

Chromatographic Conditions (General Example) :

-

Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Flow Rate : 0.3 mL/min.

-

Gradient Elution : A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for column re-equilibration.

-

-

Mass Spectrometry Conditions :

-

Ionization Mode : Electrospray Ionization (ESI), often in negative ion mode for saponins.

-

Detection Mode : Multiple Reaction Monitoring (MRM).

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the compound into the mass spectrometer.

-

-

Quantification :

-

Prepare a calibration curve using a certified reference standard of this compound.

-

The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the calibration curve.

-

Visualized Workflow

The following diagram illustrates a typical workflow for the isolation and identification of this compound from a natural source.

References

- 1. From Wild Vegetable to Renal Protector: The Therapeutic Potential of Aralia elata (Miq.) Seem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an antiulcer constituent from the root bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Studies on the chemical constituents from Aralia elata] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Araloside A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Araloside A, a triterpenoid saponin with significant therapeutic potential. This document covers its fundamental chemical properties, including its CAS number and synonyms, and delves into its pharmacological activities, supported by experimental data and detailed methodologies.

Chemical Identity and Properties

This compound is a naturally occurring compound primarily isolated from the root bark of Aralia elata. Its chemical identity is well-established, and it is recognized by the following identifiers:

| Identifier | Value |

| CAS Number | 7518-22-1[1][2][3][4][5] |

| IUPAC Name | α-L-Arabinofuranosyl-(1→4)-[28-(β-D-glucopyranosyloxy)-28-oxoolean-12-en-3β-yl β-D-glucopyranosiduronic acid] |

This compound is also known by several synonyms in scientific literature and commercial databases.

| Chemical Synonyms |

| Chikusetsusaponin IV |

| Chikusetsusaponin 4 |

| Oleanoside E |

Pharmacological Activities and Mechanisms of Action

This compound has demonstrated significant anti-inflammatory and gastroprotective effects in various preclinical studies. These activities are attributed to its modulation of key cellular signaling pathways.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In inflammatory conditions, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and inhibiting the inflammatory cascade.

Gastroprotective Effects

The gastroprotective activity of this compound is linked to its ability to induce a mitochondrial-mediated apoptosis pathway in damaged gastric mucosal cells, ultimately promoting tissue repair and resolution of inflammation.[1] this compound has been observed to up-regulate the expression of the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria into the cytoplasm. Consequently, the activation of caspase-9 and the downstream effector caspase-3 is inhibited, leading to a reduction in apoptosis of healthy cells and protection of the gastric mucosa.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vivo Gastroprotective Effects of this compound in a Mouse Model of Ethanol- and Aspirin-Induced Gastric Ulcer

| Treatment Group | Dose (mg/kg, p.o.) | Ulcer Index (mm²) | Inhibition Rate (%) |

| Control | - | - | - |

| Model | - | 58.4 ± 6.7 | - |

| Omeprazole | 20 | 15.2 ± 2.1 | 74.0 |

| This compound | 10 | 39.7 ± 4.5 | 32.0 |

| This compound | 20 | 26.3 ± 3.8 | 55.0 |

| This compound | 40 | 18.1 ± 2.9 | 69.0 |

| Data adapted from a study on ethanol- and aspirin-induced gastric ulcers in mice.[1] |

Table 2: In Vitro Anti-inflammatory Effects of this compound on Human Rheumatoid Arthritis Fibroblast-like Synoviocytes (MH7A cells)

| Treatment | Concentration (µM) | IL-6 Production (pg/mL) | IL-8 Production (pg/mL) |

| Control | - | 150 ± 12 | 250 ± 20 |

| This compound | 4 | 125 ± 10 | 210 ± 15 |

| This compound | 8 | 90 ± 8 | 160 ± 12 |

| This compound | 16 | 60 ± 5 | 110 ± 9 |

| Data represents a concentration-dependent decrease in pro-inflammatory cytokine production.[2] |

Experimental Protocols

Ethanol- and Aspirin-Induced Gastric Ulcer Model in Mice

This protocol is designed to evaluate the gastroprotective effects of this compound against chemically induced gastric mucosal damage.

Detailed Steps:

-

Animal Acclimatization: Male Kunming mice are acclimatized for one week under standard laboratory conditions.

-

Grouping and Treatment: Mice are randomly divided into control, model, positive control (Omeprazole), and this compound treatment groups. Treatments are administered orally once daily for seven consecutive days.[1]

-

Fasting: Prior to ulcer induction, mice are fasted for 12 hours with free access to water.

-

Ulcer Induction: Gastric ulcers are induced by the intragastric administration of a solution of 80% ethanol containing 15 mg/mL of aspirin.[1]

-

Sample Collection: Four hours after ulcer induction, the mice are euthanized. Their stomachs are excised, opened along the greater curvature, and rinsed with saline.

-

Analysis: The ulcerated area in the gastric mucosa is measured to calculate the ulcer index. Gastric tissue samples are collected for further histological examination and biochemical assays, such as the determination of H+/K+-ATPase activity and the expression levels of apoptotic proteins.[1]

Cell Viability (CCK-8) Assay

This assay is used to assess the effect of this compound on the viability of cells, such as the MH7A human rheumatoid arthritis fibroblast-like synoviocytes.

Detailed Steps:

-

Cell Seeding: MH7A cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Treatment: The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance at 450 nm is measured using a microplate reader. The cell viability is calculated as a percentage of the control group.

Western Blot Analysis

This technique is employed to determine the protein expression levels of key signaling molecules in the NF-κB and apoptosis pathways following treatment with this compound.

Detailed Steps:

-

Protein Extraction: Cells or tissues are lysed to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: The separated proteins are transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with non-fat milk to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-IκBα, p65, Bcl-2, Bax, Cytochrome c, Caspase-3, and β-actin as a loading control).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and gastroprotective properties. Its mechanisms of action, involving the modulation of the NF-κB and mitochondrial-mediated apoptosis pathways, have been elucidated through rigorous preclinical research. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation and potential drug development efforts targeting inflammatory and gastrointestinal disorders.

References

- 1. Gastroprotective effect of this compound on ethanol- and aspirin-induced gastric ulcer in mice: involvement of H+/K+-ATPase and mitochondrial-mediated signaling pathway | springermedizin.de [springermedizin.de]

- 2. Gastroprotective effect of this compound on ethanol- and aspirin-induced gastric ulcer in mice: involvement of H+/K+-ATPase and mitochondrial-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ptglab.com [ptglab.com]

- 5. apexbt.com [apexbt.com]

Araloside A: A Comprehensive Technical Review of its Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araloside A, a triterpenoid saponin primarily isolated from the root bark of Aralia elata, has emerged as a promising natural compound with a diverse range of pharmacological activities. This technical guide provides an in-depth review of the current scientific literature on the bioactivity of this compound, with a focus on its anti-inflammatory, anti-cancer, anti-ulcer, and neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the intricate signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Triterpenoid saponins, a class of naturally occurring glycosides, are widely recognized for their therapeutic potential. This compound, a prominent member of this class, has been the subject of increasing scientific interest due to its multifaceted biological effects. This guide aims to consolidate the existing research on this compound's bioactivity, providing a comprehensive and technically detailed overview to facilitate further investigation and potential therapeutic applications.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data reported for the bioactivity of this compound across various experimental models.

Table 1: Anti-inflammatory and Renin-Inhibitory Activity of this compound

| Biological Activity | Cell Line/Model | Method | Concentration/Dose | Effect | IC50 Value | Citation(s) |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production Assay | 50 µM | 2.8% inhibition of NO production | Not Reported | [1] |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production Assay | 100 µM | 11.7% inhibition of NO production | Not Reported | [1] | |

| LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production Assay | 500 µM | Significant inhibition of NO production to below basal levels | Not Reported | [1] | |

| Renin-Inhibitory | In vitro assay | Renin-inhibitory assay | Not Specified | Inhibition of renin activity | 77.4 µM | [2] |

Table 2: Anti-Cancer Activity of this compound

| Cancer Type | Cell Line | Method | Concentration | Effect | Citation(s) |

| Stomach Cancer | SNU-638 | Cell Viability Assay | 100 µM | ~62% cell death | [1] |

| SNU-638 | Cell Viability Assay | 200 µM | ~92% cell death | [1] | |

| AGS | Cell Viability Assay | Not Specified | Cytotoxic effect | [1] | |

| Melanoma | B16-F1 | Cell Viability Assay | Not Specified | Susceptible to cytotoxicity | [1] |

| Renal Cancer | GRC-1 and 786-O | Cell Viability Assay | 1, 3, 10, 30, 100 µM | Dose- and time-dependent reduction in cellular viability | [1] |

| Rheumatoid Arthritis | MH7A (fibroblast-like synoviocytes) | Cell Proliferation Assay | 1-32 µM (24h) | Concentration-dependent inhibition of proliferation | [3] |

Table 3: Anti-Ulcer Activity of this compound

| Ulcer Model | Animal Model | Administration | Dose | Effect | Citation(s) |

| HCl·ethanol-induced gastric lesions | Rats | Oral | 50 mg/kg | Significant reduction of gastric lesions | [3] |

| Aspirin-induced gastric ulcers | Rats | Oral | 100 mg/kg | Significant reduction of gastric ulcers | [3] |

| Ethanol- and aspirin-induced gastric ulcer | Mice | Oral | 10, 20, 40 mg/kg (daily for 7 days) | Dose-dependent gastroprotective effects | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound bioactivity.

Cell Viability and Proliferation Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

-

Cell Seeding: Cells (e.g., SNU-638, AGS, B16-F1, GRC-1, 786-O, MH7A) are seeded into 96-well plates at a density of 5 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[2][5]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1-100 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

-

Cell Culture and Stimulation: Murine macrophage cells (e.g., RAW 264.7) are seeded in 24-well plates at a density of 5 × 10⁵ cells/well and incubated for 12 hours.[6] The cells are then pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.[6]

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

Griess Reaction: 100 µL of the supernatant is mixed with an equal volume of Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.[6]

-

Incubation: The plate is incubated at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Apoptosis Assays

-

Flow Cytometry: To quantify apoptosis, cells are stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Caspase-3/7 Activity Assay: The activity of executioner caspases 3 and 7, key mediators of apoptosis, can be measured using a fluorometric or colorimetric assay kit according to the manufacturer's instructions.[7]

-

Western Blot Analysis: The expression levels of apoptosis-related proteins, such as Bax, Bcl-2, and cleaved caspase-3, are determined by Western blotting. This involves cell lysis, protein quantification, SDS-PAGE, transfer to a membrane, and incubation with specific primary and secondary antibodies.[7]

Anti-Ulcer Activity in Animal Models

-

Induction of Gastric Ulcers: Gastric ulcers are induced in rats or mice through oral administration of necrotizing agents such as HCl/ethanol or non-steroidal anti-inflammatory drugs like aspirin.[3][4]

-

Treatment: this compound is administered orally at various doses (e.g., 10-100 mg/kg) prior to or after the induction of ulcers. A control group receives the vehicle, and a positive control group may receive a standard anti-ulcer drug like omeprazole.[4]

-

Evaluation of Gastric Lesions: After a specified time, the animals are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is calculated based on the number and severity of the lesions. The percentage of ulcer inhibition is then determined.

-

Biochemical Analysis: Gastric juice may be collected to measure volume, pH, and total acidity. The activity of H+/K+-ATPase, the proton pump responsible for gastric acid secretion, can also be assayed.[4]

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways.

Anti-inflammatory Effects via Inhibition of the NF-κB Pathway

This compound has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like LPS lead to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the NF-κB p65 subunit to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. This compound has been observed to decrease the phosphorylation of both NF-κB p65 and IκBα, thereby preventing the nuclear translocation of p65 and suppressing the expression of inflammatory mediators.[7][8]

Pro-apoptotic Effects via the Bax/Bcl-2 Pathway

This compound has demonstrated the ability to induce apoptosis in cancer cells by modulating the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. This pathway involves a delicate balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. This compound has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[7][9][10][11]

Neuroprotective Effects via Activation of the Raf/MEK/ERK Pathway

Recent studies have revealed a neuroprotective role for this compound, which is mediated through the activation of the Raf/MEK/ERK (MAPK) signaling pathway. This pathway is crucial for cell survival and differentiation. This compound has been found to directly bind to and activate Raf, MEK, and ERK proteins. This activation triggers a downstream signaling cascade that promotes autophagy, a cellular process for degrading and recycling damaged components. In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, this enhanced autophagy facilitates the clearance of neurotoxic protein aggregates (e.g., amyloid-beta, tau, alpha-synuclein), thereby reducing cytotoxicity and alleviating pathological features.[7][12][13]

Discussion and Future Directions

The compiled evidence strongly suggests that this compound is a bioactive compound with significant therapeutic potential. Its ability to modulate multiple key signaling pathways underscores its pleiotropic effects on inflammation, cancer, gastric ulcers, and neurodegeneration.

However, several areas warrant further investigation. While dose-dependent effects are reported, a comprehensive profiling of IC50 values across a wider range of cancer cell lines is needed for a more precise understanding of its anti-cancer potency. Furthermore, the detailed molecular interactions of this compound with its protein targets in the identified signaling pathways remain to be fully elucidated. Future research should focus on in-depth mechanistic studies, including the identification of direct binding partners and the exploration of potential off-target effects.

Moreover, while in vitro and in vivo animal studies have been promising, further preclinical studies are necessary to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound in more complex biological systems. Ultimately, well-designed clinical trials will be essential to translate the therapeutic potential of this compound into clinical applications for the treatment of a variety of human diseases.

Conclusion

This compound is a promising natural product with a well-documented spectrum of bioactivities. Its anti-inflammatory, anti-cancer, anti-ulcer, and neuroprotective effects are mediated through the modulation of critical cellular signaling pathways. This technical guide provides a consolidated resource of the current knowledge on this compound, intended to serve as a foundation for future research and development efforts aimed at harnessing its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effect of phenylpropanoids from Dendropanax dentiger in TNF-α-induced MH7A cells via inhibition of NF-κB, Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Astragaloside IV confers neuroprotection against radiation-induced neuronal senescence via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pro-apoptotic and anti-inflammatory effects of this compound on human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mechanism of Melanocytes-Specific Cytotoxicity Induced by Phenol Compounds Having a Prooxidant Effect, relating to the Appearance of Leukoderma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Activation of the Proapoptotic Bcl-2 Protein Bax by a Small Molecule Induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. This compound Induces Raf/MEK/ERK-Dependent Autophagy to Mitigate Alzheimer's and Parkinson's Pathology in Cellular and C. elegans Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Araloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside A, a triterpenoid saponin, is a bioactive compound of significant interest primarily isolated from the root bark of plants belonging to the Aralia genus, such as Aralia elata and Aralia taibaiensis.[1][2] This document provides detailed application notes and experimental protocols for the extraction and purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development. This compound has demonstrated various pharmacological activities, including anti-ulcer and anti-cancer properties.[1] The protocols outlined below are based on established scientific literature and are designed to yield high-purity this compound for research and development purposes.

Data Presentation: Extraction and Purification Parameters

The following tables summarize quantitative data for the extraction and purification of this compound and related saponins from Aralia species.

Table 1: Comparison of Extraction Methods for Total Saponins from Aralia Species

| Parameter | Ultrasound-Assisted Extraction (UAE) | Heat Reflux Extraction (HRE) |

| Plant Material | Root bark of Aralia taibaiensis | Root bark of Aralia taibaiensis |

| Solvent | 73% Ethanol in water | 70% Ethanol in water |

| Solid-Liquid Ratio | 1:16 (g/mL) | 1:15 (g/mL) |

| Temperature | 61 °C | 78 °C |

| Extraction Time | 34 minutes | 3 x 2 hours |

| Extraction Yield | Optimized for higher yield than HRE | Baseline for comparison |

Source: Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis.[3]

Table 2: HPLC Parameters for Analysis of this compound and Related Saponins

| Parameter | Analytical HPLC |

| Column | C18 column (e.g., Alltima C18, 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% (v/v) formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | A detailed gradient program is provided in the experimental protocols. |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection Wavelength | 203 nm |

| Column Temperature | 30 °C |

Source: Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata.[4]

Experimental Protocols

Extraction of this compound from Aralia elata Root Bark

This protocol describes two common methods for the extraction of total saponins, including this compound, from the dried root bark of Aralia elata.

-

Preparation of Plant Material: Grind the dried root bark of Aralia elata into a coarse powder.

-

Extraction:

-

Weigh 10 g of the powdered root bark and place it in a flask.

-

Add 160 mL of 73% ethanol.

-

Place the flask in an ultrasonic bath.

-

Set the temperature to 61 °C and sonicate for 34 minutes.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Preparation of Plant Material: Grind the dried root bark of Aralia elata into a coarse powder.

-

Extraction:

-

Weigh 10 g of the powdered root bark and place it in a round-bottom flask.

-

Add 150 mL of 70% ethanol.

-

Heat the mixture to reflux at 78 °C for 2 hours.

-

Repeat the extraction two more times with fresh solvent.

-

-

Filtration and Concentration:

-

Combine the filtrates from the three extraction cycles.

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Purification of this compound

The purification of this compound from the crude extract is typically a multi-step process involving column chromatography.

-

Preparation of the Crude Extract: Dissolve the crude extract obtained from the extraction step in a minimal amount of water.

-

Column Preparation: Pack a glass column with Diaion HP-20 macroporous resin and equilibrate it with deionized water.

-

Loading and Elution:

-

Load the aqueous solution of the crude extract onto the column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the saponin-rich fraction with 70% ethanol.

-

-

Concentration: Collect the 70% ethanol eluate and concentrate it under reduced pressure to obtain the total saponin fraction.

-

Preparation of the Total Saponin Fraction: Dry the total saponin fraction and dissolve it in a minimal amount of the initial mobile phase.

-

Column Preparation: Pack a glass column with silica gel (100-200 mesh) and equilibrate with the initial mobile phase (e.g., a mixture of chloroform and methanol).

-

Gradient Elution:

-

Load the sample onto the column.

-

Elute the column with a stepwise gradient of increasing polarity, for example:

-

Chloroform:Methanol (9:1, v/v)

-

Chloroform:Methanol (8:2, v/v)

-

Chloroform:Methanol (7:3, v/v)

-

Chloroform:Methanol (6:4, v/v)

-

100% Methanol

-

-

-

Fraction Collection and Analysis: Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC. Combine the fractions containing pure this compound.

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

-

Sample Preparation: Dissolve the partially purified this compound fraction from the silica gel column in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).[5]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient might start with a low percentage of B, increasing linearly to elute the compound of interest. An example gradient is: 0-10 min, 20-30% B; 10-25 min, 30-40% B; 25-35 min, 40-50% B. The exact gradient should be optimized based on analytical HPLC results.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 5-20 mL/min.

-

Detection: UV at 203 nm.

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Concentrate the collected fraction under reduced pressure and then lyophilize to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways of this compound

This compound has been reported to exert its biological effects through the modulation of key signaling pathways involved in cell survival and apoptosis.

PI3K/Akt Signaling Pathway

Araloside C, a related compound, has been shown to regulate the PI3K/Akt signaling pathway to prevent myocardial cell apoptosis.[6] It is plausible that this compound may act through a similar mechanism.

Caption: Proposed modulation of the PI3K/Akt signaling pathway by this compound.

Bax/Bcl-2 Apoptosis Pathway

This compound may induce apoptosis in cancer cells by regulating the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.

Caption: Regulation of the Bax/Bcl-2 apoptosis pathway by this compound.

References

- 1. This compound, an antiulcer constituent from the root bark of Aralia elata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Studies on the saponins from the root bark of Aralia chinensis L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Simultaneous determination of five triterpenoid saponins in different parts of Aralia elata by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. constellation.uqac.ca [constellation.uqac.ca]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Ultrasound-Assisted Extraction of Araloside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araloside A, a triterpenoid saponin primarily found in the root bark of Aralia species, has garnered significant interest for its diverse pharmacological activities. These include potent anti-inflammatory, pro-apoptotic, and α-glucosidase inhibitory effects.[1][2][3] This document provides a detailed protocol for the efficient extraction of this compound from Aralia plant material using ultrasound-assisted extraction (UAE), a green and effective technique that enhances extraction yield and reduces processing time compared to conventional methods.[2][3][4] Additionally, it outlines the key signaling pathway associated with this compound's anti-inflammatory action.

Mechanism of Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes high-frequency sound waves to create acoustic cavitation in the solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which generates intense local heating, high pressure, and strong shear forces. These effects lead to the disruption of plant cell walls, enhancing solvent penetration and facilitating the release of intracellular bioactive compounds like this compound into the extraction solvent.

Experimental Protocols

Preparation of Plant Material

-

Collection and Identification: Collect the root bark of the desired Aralia species (e.g., Aralia taibaiensis). Ensure proper botanical identification of the plant material.

-

Cleaning and Drying: Wash the collected root bark thoroughly with distilled water to remove any soil and contaminants. Subsequently, dry the material in an oven at 60°C until a constant weight is achieved.

-

Pulverization: Grind the dried root bark into a fine powder using a laboratory mill. Pass the powder through a sieve to ensure a uniform particle size, which will enhance the extraction efficiency.

-

Storage: Store the powdered plant material in a cool, dry, and dark place to prevent degradation of the bioactive compounds prior to extraction.

Ultrasound-Assisted Extraction of this compound

This protocol is based on the optimized conditions for the extraction of total saponins from Aralia taibaiensis, of which this compound is a major component.[2][3]

-

Apparatus: A water-bath sonicator is required for this procedure.

-

Sample Preparation: Weigh 5.0 g of the dried Aralia root bark powder and place it into an extraction vessel.

-

Solvent Addition: Add the extraction solvent, 73% ethanol, at a solid-liquid ratio of 16 g/mL.[2][3] For 5.0 g of powder, this corresponds to 80 mL of 73% ethanol.

-

Ultrasonication: Place the extraction vessel in the ultrasonic water bath. Set the temperature to 61°C and the sonication time to 34 minutes.[2][3]

-

Extraction Repetition: For optimal yield, perform the extraction process three times. After each extraction, separate the supernatant from the plant material by centrifugation.

-

Filtration and Concentration: Combine the supernatants from the three extraction cycles. Filter the combined extract to remove any remaining solid particles. Concentrate the filtrate using a rotary evaporator under vacuum to remove the ethanol.

-

Final Product: The resulting concentrated extract contains total saponins, including this compound. This extract can be stored at 4°C for further purification and analysis.

Quantification of this compound (HPLC Analysis)

High-Performance Liquid Chromatography (HPLC) is a precise method for the qualitative and quantitative analysis of this compound in the extract.

-

Instrumentation: An HPLC system equipped with a DAD detector and a C18 column is recommended.

-

Mobile Phase: A gradient elution using acetonitrile (A) and 0.1% aqueous phosphoric acid (B) can be employed. A typical gradient might be: 0–10 min, 5–20% A; 10–25 min, 20–28% A; 25–35 min, 28–33% A; 35–45 min, 33–38% A; 45–55 min, 38–46% A; 55–60 min, 46–60% A; 60–68 min, 60–75% A; and 68–70 min, 75–45% A.[2]

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dilute the obtained extract with the mobile phase and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

-

Analysis: Inject the prepared sample and standards into the HPLC system. Identify the this compound peak by comparing the retention time with the standard. Quantify the amount of this compound in the extract by using the calibration curve.

Data Presentation

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Total Saponins (including this compound) from Aralia taibaiensis

| Parameter | Optimal Value | Reference |

| Ethanol Concentration | 73% | [2][3] |